2-(tert-Butyl)-4-chlorophenol

概要

説明

2-(tert-Butyl)-4-chlorophenol is a chemical compound. However, there is limited information available about this specific compound12.

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the preparation of 1-butyl-3,5-dimethyl-1H-pyrazole from 1H-pyrazole and 1-bromobutane, using an ionic liquid (IL), has been reported3. Another method involves the alkylation of p-cresol with tert-butyl alcohol4. However, the specific synthesis process for 2-(tert-Butyl)-4-chlorophenol is not readily available in the retrieved data.Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as HPLC and NMR56. However, the specific molecular structure analysis for 2-(tert-Butyl)-4-chlorophenol is not available in the retrieved data.

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the etherification process of glycerol, including alcohol solvent, olefin solvent, and solvent-free routes, has been reported7. However, the specific chemical reactions involving 2-(tert-Butyl)-4-chlorophenol are not available in the retrieved data.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-Butyl chloride is a colorless, flammable liquid that is sparingly soluble in water2. However, the specific physical and chemical properties of 2-(tert-Butyl)-4-chlorophenol are not available in the retrieved data.科学的研究の応用

Specific Scientific Field

This application falls under the field of Organic Chemistry and Catalysis .

Summary of the Application

The synthesis of 2-tert-butyl-4-methylphenol is of great significance because of its wide application in industry, and the development of a highly efficient catalyst is necessary for the alkylation of p-cresol and tert-butyl alcohol .

Methods of Application or Experimental Procedures

An efficient and mild method was established for this application. Caprolactam was chosen as the hydrogen-bonding acceptor; p-toluenesulfonic acid was employed as the hydrogen-bonding donor, and a deep eutectic solvent (DES) was prepared to catalyze the alkylation reaction .

Results or Outcomes

The structure of the deep eutectic solvent catalyst was characterized by 1 H NMR spectra, thermogravimetric analysis, and Fourier transform infrared spectra (FT-IR) . The recycle performance of the catalyst was evaluated by recovery experiments, and a good result was obtained .

2. NMR Studies of Macromolecular Complexes

Specific Scientific Field

This application is in the field of Biophysics and NMR Spectroscopy .

Summary of the Application

The tert-butyl group is used as a probe for NMR studies of macromolecular complexes .

Methods of Application or Experimental Procedures

For this purpose, tert-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1 and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), tert-butyl iodoacetamide or tert-butyl acrylate .

Results or Outcomes

The tert-butyl resonances of the tagged proteins were generally sharp and intense, although tert-butyl groups attached with BDSNB had a tendency to exhibit somewhat broader resonances that likely result because of the shorter linkage between the tert-butyl and the tagged cysteine .

3. Synthesis of Methyl tert-Butyl Ether (MTBE) and Ethyl tert-Butyl Ether (ETBE)

Specific Scientific Field

This application is in the field of Industrial Chemistry .

Summary of the Application

2-(tert-Butyl)-4-chlorophenol can be used to produce methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) by reaction with methanol and ethanol, respectively .

Methods of Application or Experimental Procedures

The synthesis of MTBE and ETBE involves the reaction of 2-(tert-Butyl)-4-chlorophenol with methanol and ethanol, respectively .

Results or Outcomes

The result of this process is the production of MTBE and ETBE, which are commonly used as gasoline additives .

4. Use as a Solvent and Ingredient in Paint Removers

Specific Scientific Field

This application is in the field of Industrial Applications .

Summary of the Application

2-(tert-Butyl)-4-chlorophenol is used as a solvent, as a denaturant for ethanol, and as an ingredient in paint removers .

Methods of Application or Experimental Procedures

In this application, 2-(tert-Butyl)-4-chlorophenol is used directly as a solvent or as an ingredient in the formulation of paint removers .

Results or Outcomes

The use of 2-(tert-Butyl)-4-chlorophenol in these applications contributes to the effectiveness of the products in which it is used .

5. Use in Chemical Transformations

Specific Scientific Field

This application is in the field of Organic Chemistry .

Summary of the Application

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications. Starting from the use of this simple hydrocarbon moiety in chemical transformations .

Methods of Application or Experimental Procedures

The tert-butyl group is used in various chemical transformations due to its unique reactivity pattern .

Results or Outcomes

The use of the tert-butyl group in chemical transformations has implications in biosynthetic and biodegradation pathways .

6. Use as an Antioxidant

Specific Scientific Field

This application is in the field of Food Science and Cosmetics .

Summary of the Application

Butylated hydroxytoluene (BHT), a derivative of phenol, is useful for its antioxidant properties . BHT is widely used to prevent free radical-mediated oxidation in fluids (e.g., fuels, oils) and other materials .

Methods of Application or Experimental Procedures

BHT is added directly to the materials that require protection from oxidation .

Results or Outcomes

The use of BHT contributes to the longevity and stability of the products in which it is used .

Safety And Hazards

Safety data sheets provide information on the safety and hazards of similar compounds. For instance, tert-butanol should be used only outdoors or in a well-ventilated area, and contact with skin and eyes should be avoided9. However, the specific safety and hazards information for 2-(tert-Butyl)-4-chlorophenol is not available in the retrieved data.

将来の方向性

The potential applications and future directions of similar compounds have been discussed. For instance, further investigation and exploration of 2,4-Ditert butyl phenol’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future5. However, the specific future directions for 2-(tert-Butyl)-4-chlorophenol are not available in the retrieved data.

Please note that the information provided is based on the available data and may not fully cover the specific compound 2-(tert-Butyl)-4-chlorophenol. For more detailed and specific information, further research and consultation with a chemical expert may be necessary.

特性

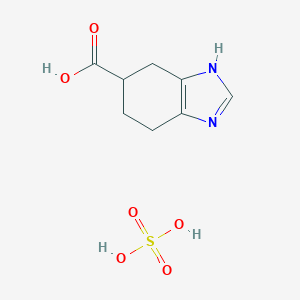

IUPAC Name |

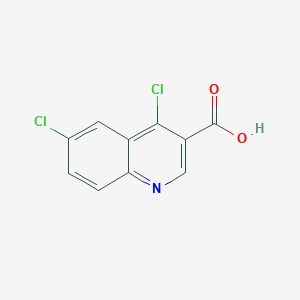

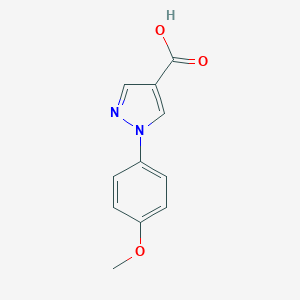

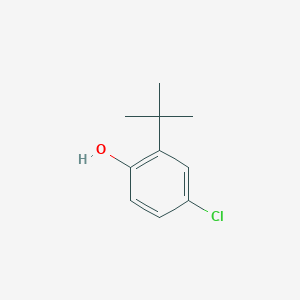

2-tert-butyl-4-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClO/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSXYZWJAZVUBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333821 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(tert-Butyl)-4-chlorophenol | |

CAS RN |

13395-85-2 | |

| Record name | 2-(tert-Butyl)-4-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。